1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one is a chemical compound characterized by the presence of two hydroxyl groups and a difluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl groups. One common method involves the use of ketoreductases (KREDs) to catalyze the reduction of the corresponding ketone precursor . This biocatalytic approach is favored for its high enantioselectivity and eco-friendly nature .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental benefits. For instance, Escherichia coli cells expressing mutant ketoreductases can be used to achieve high yields and optical purity . This method ensures a high conversion rate and simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one involves its interaction with specific molecular targets. For instance, in biocatalytic processes, the compound acts as a substrate for ketoreductases, which catalyze its reduction to chiral alcohols . The molecular pathways involved include the transfer of hydride ions from cofactors like NAD(P)H to the substrate’s carbonyl group .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one
- 1-(3,4-Difluorophenyl)-2-hydroxyethan-1-one
- 1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-one
Uniqueness: 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher enantioselectivity in biocatalytic reactions and greater stability under various conditions .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2-dihydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,8,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGXRPUJGWVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.